molecular formula C12H13ClN2 B1461643 4-Chloro-2-(cyclopentylamino)benzonitrile CAS No. 939812-57-4

4-Chloro-2-(cyclopentylamino)benzonitrile

Cat. No.: B1461643
CAS No.: 939812-57-4
M. Wt: 220.7 g/mol
InChI Key: GDINXPGWWLFMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(cyclopentylamino)benzonitrile is an organic compound with the molecular formula C12H13ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a cyclopentylamino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopentylamino)benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of 4-substituted-2-(cyclopentylamino)benzonitrile derivatives.

    Reduction: Formation of 4-chloro-2-(cyclopentylamino)benzylamine.

    Oxidation: Formation of 4-chloro-2-(cyclopentylamino)nitrobenzene.

Scientific Research Applications

4-Chloro-2-(cyclopentylamino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylamino)benzonitrile
  • 4-Chloro-2-(ethylamino)benzonitrile
  • 4-Chloro-2-(propylamino)benzonitrile

Uniqueness

4-Chloro-2-(cyclopentylamino)benzonitrile is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINXPGWWLFMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Cyclopentylamine and potassium carbonate were added to a DMF solution of 4-chloro-2-fluorobenzonitrile, followed by stirring at 100° C. for 12 hours. By post-treating the reaction liquid, 4-chloro-2-(cyclopentylamino)benzonitrile was obtained.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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